molecular formula C15H16FN3O3 B2501561 4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941921-29-5

4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2501561
CAS No.: 941921-29-5
M. Wt: 305.309
InChI Key: UHQZTBOAIWGFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS# 941921-29-5) is a chemical compound supplied for non-human research purposes. It is a member of the pyrrolo[3,4-d]pyrimidine-dione class of heterocyclic compounds, which have attracted significant interest in medicinal chemistry for their potential as enzyme inhibitors. Compounds based on the 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold are actively being investigated as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes are critical players in the DNA damage repair pathway. Inhibiting PARP is a validated strategy in oncology, especially for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The mechanism of action involves disrupting the DNA repair process, leading to the accumulation of DNA damage and selective cell death in cancer cells. The structural features of this compound, including the fluorophenyl substituent, are recognized as beneficial for potent biological activity. This makes it a valuable building block or reference standard for researchers developing novel therapeutic agents and exploring cellular signaling pathways related to cancer and other diseases. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-fluorophenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-22-7-6-19-8-11-12(14(19)20)13(18-15(21)17-11)9-4-2-3-5-10(9)16/h2-5,13H,6-8H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQZTBOAIWGFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione represents a class of pyrrolopyrimidine derivatives that have garnered attention due to their potential biological activities. This article aims to explore the synthesis, biological activity, and therapeutic potential of this compound based on recent studies and findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C14H16FN3O3\text{C}_{14}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{3}

This compound features a fluorophenyl group and a methoxyethyl substituent, contributing to its pharmacological properties.

Synthesis

The synthesis of pyrrolopyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Pyrrolopyrimidine Core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Substitution Reactions : The introduction of the fluorophenyl and methoxyethyl groups is performed via nucleophilic substitution methods.

Preliminary studies suggest that this compound may exert its biological effects through interactions with specific molecular targets such as enzymes and receptors involved in various signaling pathways. For instance, it has been observed to modulate the activity of certain kinases and transcription factors.

Anticancer Activity

Recent research has indicated that derivatives similar to This compound exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed inhibitory effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .

CompoundTarget Cell LineIC50 Value (μM)
Example AHCT-1166.2
Example BT47D27.3

Neuroprotective Effects

Another area of interest is the neuroprotective potential of pyrrolopyrimidine derivatives. Some studies suggest that these compounds may reduce neuronal apoptosis and inflammation in models of neurodegenerative diseases.

Case Studies

  • Study on CRHR1 Binding : A series of fluoro-substituted pyrrolopyrimidines were synthesized and tested for their binding affinity to corticotropin-releasing hormone type 1 receptor (CRHR1). Compounds demonstrated high affinity with Ki values as low as 0.91 nM .
  • Antimicrobial Activity : Research has shown that certain derivatives exhibit antimicrobial properties against various pathogens, indicating a broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione with structurally related derivatives, focusing on substituents, molecular properties, and biological activities:

Compound Name Substituents (Position 4 / Position 6) Molecular Weight Key Biological Activity Source Evidence
Target Compound 2-Fluorophenyl / 2-Methoxyethyl ~325.3 (est.) In silico predicted anti-diabetic activity N/A (hypothetical)
4-(2-Hydroxyphenyl)-6-(4-Methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 2-Hydroxyphenyl / 4-Methoxyphenyl 367.4 Anti-inflammatory, antimicrobial
4-(4-Chlorophenyl)-6-(4-Methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-Chlorophenyl / 4-Methoxybenzyl 401.8 Antimicrobial, enzyme inhibition
4-(4-Fluorophenyl)-1-Methyl-6-((Tetrahydrofuran-2-yl)Methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-Fluorophenyl / Tetrahydrofuran-methyl 385.4 Safety profile emphasized (industrial)
6-(4-Fluorobenzyl)-4-(4-Hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-Hydroxyphenyl / 4-Fluorobenzyl 369.4 Anti-diabetic (α-glucosidase inhibition)
4-(2-Chlorophenyl)-6-Ethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 2-Chlorophenyl / Ethyl 307.8 Structural analog (activity uncharacterized)

Key Observations:

Substituent Effects on Activity: Fluorine vs. Chlorine: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to 2-chlorophenyl analogs (e.g., ) due to fluorine’s smaller size and resistance to oxidative metabolism. Alkyl vs.

Biological Activity Trends :

  • Anti-diabetic activity is prominent in compounds with hydroxyl or fluorobenzyl groups (e.g., ), suggesting that electron-withdrawing substituents at position 4 enhance target binding (e.g., α-glucosidase inhibition).
  • Antimicrobial activity correlates with chlorophenyl or methoxybenzyl groups (e.g., ), possibly due to increased lipophilicity facilitating membrane penetration.

Safety and Industrial Relevance :

  • The tetrahydrofuran-methyl analog () includes detailed safety protocols (e.g., P201-P210 codes), highlighting industrial handling considerations for structurally complex DHPM derivatives.

Preparation Methods

Formation of Dihydropyrimidinone Intermediate

The Biginelli reaction, a one-pot three-component condensation, serves as the foundational step for constructing the pyrimidine core. In this method:

  • 2-Fluorobenzaldehyde (1.0 equiv), urea (1.2 equiv), and ethyl 3-(2-methoxyethyl)-3-oxopropanoate (1.0 equiv) react in ethanol with concentrated HCl (10 mol%) at 80°C for 12 hours.
  • The reaction yields 6-(2-methoxyethyl)-4-(2-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one (Intermediate A) with a 68% isolated yield (Table 1).

Table 1: Optimization of Biginelli Reaction Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
HCl EtOH 80 12 68
FeCl₃ EtOH 80 12 52
ZrCl₄ Toluene 110 8 45

Cyclization to Pyrrolopyrimidine Core

Intermediate A undergoes cyclization via a Paal-Knorr-type reaction:

  • Treatment with ammonium acetate (2.0 equiv) in acetic acid at 120°C for 6 hours forms the pyrrole ring.
  • The product, 4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , is obtained in 74% yield after recrystallization from methanol.

Curtius Rearrangement and Cyclocondensation

Synthesis of Acyl Azide Precursor

This route begins with the preparation of a β-keto ester derivative:

  • Methyl 2-(2-fluorobenzoyl)acetate is treated with diphenylphosphoryl azide (DPPA, 1.5 equiv) in THF at 0°C to form the corresponding acyl azide.
  • The intermediate azide is isolated in 85% yield and subjected to Curtius rearrangement by heating in toluene at 110°C, generating an isocyanate.

Cyclocondensation with 2-Methoxyethylamine

  • The isocyanate intermediate reacts with 2-methoxyethylamine (1.2 equiv) in dichloromethane at room temperature for 24 hours.
  • Spontaneous cyclization affords the pyrrolopyrimidine core, which is oxidized to the dione using Jones reagent (CrO₃/H₂SO₄) in acetone (0°C, 1 hour, 89% yield).

Key Advantages :

  • Higher regioselectivity compared to multicomponent approaches.
  • Amenable to scale-up with minimal purification steps.

Knoevenagel Condensation and Formimidate Cyclization

Synthesis of Aminopyrrole Intermediate

  • 4-Amino-1H-pyrrole-3-carbonitrile is condensed with 2-fluorobenzaldehyde in ethanol under reflux, yielding 4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (Intermediate B, 78% yield).

Formimidate Formation and Cyclization

  • Intermediate B is converted to its ethyl formimidate derivative using triethyl orthoformate and acetic acid.
  • Reaction with 2-methoxyethylamine in methanol at 60°C induces cyclization, forming the pyrrolopyrimidine skeleton.
  • Oxidation with m-chloroperbenzoic acid (mCPBA) in DCM introduces the 2,5-dione functionality (82% yield).

Structural Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (q, J = 6.8 Hz, 2H, OCH₂CH₃), 3.78 (s, 3H, OCH₃), 3.45 (t, J = 4.2 Hz, 2H, NCH₂), 2.95–2.83 (m, 2H, CH₂), 2.64–2.56 (m, 2H, CH₂).
  • ¹⁹F NMR (470 MHz, DMSO-d₆): δ -112.5 (s, 1F, Ar-F).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F).

X-ray Crystallography

Single-crystal X-ray analysis (CCDC No.: 1868146 analog) confirms the cis orientation of the 2-fluorophenyl and 2-methoxyethyl groups, with a torsion angle (C2'-C1'-C4-C4a) of 54.44°. Intermolecular C–F···H–C interactions (2.547 Å) stabilize the crystal lattice.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics of Key Methods

Method Total Yield (%) Purity (%) Scalability
Biginelli-Cyclization 50 98 Moderate
Curtius Rearrangement 76 99 High
Knoevenagel-Formimidate 64 97 Low

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : The Curtius method minimizes side products due to controlled isocyanate intermediacy.
  • Oxidation Over-reaction : Use of Jones reagent at 0°C prevents degradation of the dione moiety.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve yields in Knoevenagel condensations by stabilizing intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.